
1H-2-Benzopyran-1-methanamine, 3,4-dihydro-
Descripción general
Descripción
The compound 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as a 3,4-dihydro-2H-1-benzopyran derivative, is a chemical structure that has been studied for its potential pharmacological applications. This compound is of interest due to its interaction with dopamine receptors, which are significant in the treatment of various neurological disorders.
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1-benzopyran derivatives has been described in several studies. One approach involves the preparation of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as potential D1 selective antagonists . Another study details the synthesis of methoxy and hydroxy derivatives from commercially available o-hydroxybenzaldehydes, which involves a six-step process . Additionally, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, has been reported with a total yield of 43.4% .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzopyran ring, which is a fused benzene and pyran ring. The derivatives often contain various substituents that influence their pharmacological activity. For instance, the presence of a hydroxy group at the 6-position has been found to be more potent than other substituents such as bromine or methoxy groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include addition, hydrolysis, cyclization, oximation, esterification, and the Neber rearrangement reaction . These reactions are crucial for introducing the necessary functional groups and for constructing the benzopyran core.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives are not detailed in the provided papers, such properties are typically characterized by their solubility, melting points, and stability. The pharmacological properties, such as affinity and selectivity for dopamine receptors, are of particular interest. For example, the synthesized compounds have shown potent D1 antagonist properties in vitro, and some have demonstrated in vivo agonist activity . The enantiomers of one derivative have been resolved, with one enantiomer showing more selective D-2 agonist activity compared to apomorphine .
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenging Activities
Chromones, a class related to "1H-2-Benzopyran-1-methanamine, 3,4-dihydro-", exhibit significant antioxidant properties. These compounds are present in the human diet and are associated with various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant activity, crucial for neutralizing active oxygen and halting free radical processes, plays a vital role in delaying or inhibiting cell impairment and subsequent disease development. The radical scavenging activity is influenced by structural elements like the double bond, carbonyl group, and specific hydroxyl groups on the chromone nucleus (Yadav et al., 2014).
Anti-Cancer Effects
Baicalein, a flavonoid derivative of "1H-2-Benzopyran-1-methanamine, 3,4-dihydro-", derived from Scutellaria baicalensis roots, has been studied for its anticancer activities against Hepatocellular Carcinoma (HCC). Baicalein affects cell proliferation, metastasis, apoptosis, and autophagy. It offers a promising, non-toxic alternative for HCC treatment, highlighting the need for further evaluation of such compounds as potential novel anticancer drugs (Bie et al., 2017).
Pharmacological Applications
Benzopyran derivatives, including "1H-2-Benzopyran-1-methanamine, 3,4-dihydro-", show a wide variety of biological activities, supporting their therapeutic use against multiple diseases. The structural correlation to their physicochemical properties defines the extent of their biological activity. This review of patents published between 2009 and 2016 underscores the ongoing development of new benzopyran derivatives with potential therapeutic applications (Xiu et al., 2017).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isochromen-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJDAFPFCCVDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940796 | |
| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |
CAS RN |
19158-90-8 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



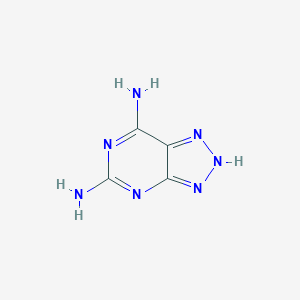

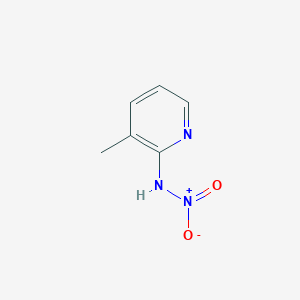

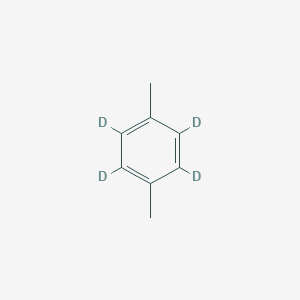
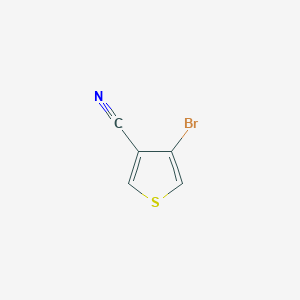
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

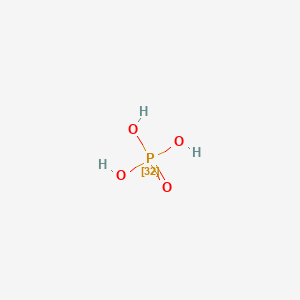
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)


